[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Overview
Description
[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is a compound that features a piperazine ring substituted with a fluorobenzyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid typically involves the reaction of 4-fluorobenzylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the piperazine ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the acetic acid moiety.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine ring is a common motif in many drugs, and the fluorobenzyl group can enhance binding affinity to biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of [4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the piperazine ring can interact with active sites. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
- [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
- [4-(4-Bromobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Uniqueness
The uniqueness of [4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid lies in the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-10-3-1-9(2-4-10)7-15-5-6-16(8-11(17)18)13(20)12(15)19/h1-4H,5-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYPLEMNSHBUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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